molecular formula C14H18N4OS B6753033 (2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone

(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone

Cat. No.: B6753033
M. Wt: 290.39 g/mol
InChI Key: KZTQYNPTCFHVKZ-UHFFFAOYSA-N
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Description

(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is a complex organic compound that features a unique combination of a thiomorpholine ring and a pyrazolopyrimidine moiety

Properties

IUPAC Name

(2,3-dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-4-5-18-13(16-9)12(8-15-18)14(19)17-6-7-20-11(3)10(17)2/h4-5,8,10-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTQYNPTCFHVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1C(=O)C2=C3N=C(C=CN3N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by the construction of the pyrazolopyrimidine moiety. The final step involves the coupling of these two fragments under specific reaction conditions.

    Thiomorpholine Ring Synthesis: The thiomorpholine ring can be synthesized through the reaction of dimethylamine with an appropriate thiol compound under basic conditions.

    Pyrazolopyrimidine Synthesis: The pyrazolopyrimidine moiety can be synthesized by reacting a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst.

    Coupling Reaction: The final coupling reaction involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the thiomorpholine and pyrazolopyrimidine fragments.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolopyrimidine moiety can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Substituted thiomorpholine or pyrazolopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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